molecular formula C22H23N3O4 B2718497 N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide CAS No. 1260925-50-5

N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide

Cat. No.: B2718497
CAS No.: 1260925-50-5
M. Wt: 393.443
InChI Key: OAIXTNZKZHVVDJ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dimethoxyphenyl group, an ethyl-oxo-phenylpyrimidinyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidinyl Intermediate: This step involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of ammonium acetate to form 4-ethyl-2-phenyl-6-oxo-1,6-dihydropyrimidine.

    Introduction of the Dimethoxyphenyl Group: The intermediate is then reacted with 2,5-dimethoxyaniline under acidic conditions to introduce the dimethoxyphenyl group.

    Acetamide Formation: Finally, the product is acetylated using acetic anhydride to form the desired acetamide compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidinyl moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of novel materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide is not fully understood but is believed to involve:

    Molecular Targets: Potential targets include enzymes and receptors involved in cellular processes.

    Pathways: The compound may interact with signaling pathways that regulate cell growth, apoptosis, and other critical functions.

Comparison with Similar Compounds

  • N-(2,5-dimethoxyphenyl)-2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide
  • N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-methylpyrimidin-1(6H)-yl)acetamide

Comparison:

  • Structural Differences: The presence of different substituents on the pyrimidinyl ring or the phenyl group.
  • Unique Features: N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-4-16-12-21(27)25(22(23-16)15-8-6-5-7-9-15)14-20(26)24-18-13-17(28-2)10-11-19(18)29-3/h5-13H,4,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIXTNZKZHVVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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